molecular formula C7H7ClN2 B13681350 4-Ethynylpyridin-3-amine hydrochloride

4-Ethynylpyridin-3-amine hydrochloride

Cat. No.: B13681350
M. Wt: 154.60 g/mol
InChI Key: JHOKWVXYLSXNEW-UHFFFAOYSA-N
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Description

4-Ethynylpyridin-3-amine hydrochloride: is a chemical compound with the molecular formula C7H5N2·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridin-3-amine hydrochloride typically involves the reaction of 4-ethynylpyridine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and pyridine N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 4-Ethynylpyridin-3-amine hydrochloride is used as a ligand in the synthesis of various metallic complexes

Biology: In biological research, this compound is explored for its interactions with biomolecules and its potential as a building block for bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The compound’s ability to form complexes with metals also plays a role in its mechanism of action, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    4-Ethynylpyridine: Similar in structure but lacks the amine group.

    3-Aminopyridine: Contains an amine group but lacks the ethynyl group.

    4-Ethynylpyridin-3-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness: 4-Ethynylpyridin-3-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and potential for forming diverse chemical derivatives. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

4-ethynylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-6-3-4-9-5-7(6)8;/h1,3-5H,8H2;1H

InChI Key

JHOKWVXYLSXNEW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=NC=C1)N.Cl

Origin of Product

United States

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